molecular formula C23H14ClF3N4 B1191598 BMT-145027

BMT-145027

カタログ番号: B1191598
分子量: 438.8382
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMT-145027 (CAS: 2018282-44-3) is a metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) developed as part of the 1H-pyrazolo[3,4-b]pyridine chemotype. It exhibits an EC50 of 47 nM and lacks inherent agonist activity, distinguishing it from earlier allosteric modulators . Preclinical studies demonstrate its efficacy in improving cognitive function, particularly in rodent models of learning and memory, where it significantly increased novel object exploration time . Its high stability, moderate planarity, and selectivity for mGluR5 make it a promising candidate for neurological disorders such as schizophrenia .

特性

分子式

C23H14ClF3N4

分子量

438.8382

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3

外観

Solid powder

同義語

BMT-145027;  BMT145027;  BMT 145027.; 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

製品の起源

United States

科学的研究の応用

Cognitive Enhancement

BMT-145027 has been studied for its cognitive-enhancing properties. Preclinical studies indicate that it can improve performance in tasks assessing learning and memory, particularly in rodent models. The compound's ability to modulate mGluR5 activity suggests it may help counteract cognitive deficits associated with disorders like schizophrenia .

Schizophrenia Treatment

The role of mGluR5 in regulating glutamatergic signaling has made it an attractive target for schizophrenia treatment. BMT-145027's positive allosteric modulation may help restore balance in glutamate transmission, potentially alleviating symptoms associated with this disorder .

Neuroprotection

Research indicates that compounds targeting mGluR5 can offer neuroprotective effects under certain conditions. BMT-145027's modulation of this receptor may provide protective benefits against excitotoxicity and neurodegeneration, although further studies are needed to establish these effects conclusively .

Case Study 1: Cognitive Function in Rodent Models

In a study examining the effects of BMT-145027 on cognitive performance, researchers utilized the novel object recognition test to assess memory function in mice. Results demonstrated that administration of BMT-145027 significantly improved recognition memory compared to control groups, suggesting its potential utility in treating cognitive impairments .

Case Study 2: Safety and Toxicology

A one-month pre-Investigational New Drug (IND) toxicology study was conducted to evaluate the safety profile of BMT-145027. The study revealed drug-induced liver injury at all tested doses (3–30 mg/kg), highlighting the importance of careful dosage management in future clinical applications .

類似化合物との比較

Table 1: Comparative Analysis of BMT-145027 and Key mGluR Modulators

Compound Target Mechanism EC50 (nM) Binding Site Selectivity In Vivo Efficacy
BMT-145027 mGluR5 PAM (no agonist activity) 47 Novel (non-MPEP/CPPHA) High for mGluR5 Improves cognition
CPPHA mGluR5 PAM Not reported CPPHA site Moderate Limited data
MPEP mGluR5 NAM (Negative Allosteric Modulator) N/A MPEP site High Reduces anxiety
BINA mGluR2 PAM Not reported Not specified mGluR2-selective Neurological studies

Key Findings:

This novel binding mechanism may reduce off-target effects and enhance therapeutic specificity . In contrast, CPPHA and MPEP exhibit activity at their respective sites, with MPEP acting as a negative modulator .

Functional Outcomes :

  • BMT-145027 demonstrated robust cognitive enhancement in rodents, a critical advantage for treating disorders like schizophrenia .
  • MPEP and CPPHA lack comparable in vivo cognitive data, though MPEP is associated with anxiolytic effects .

Selectivity :

  • BMT-145027 shows high selectivity for mGluR5 over other mGluR subtypes, whereas BINA (a mGluR2 PAM) highlights the importance of subtype-specific targeting in avoiding cross-reactivity .

Research Implications and Limitations

  • Advantages of BMT-145027: Its novel binding site and cognitive efficacy position it as a superior candidate for further development. The lack of agonist activity reduces risks of receptor overactivation .
  • Gaps in Literature : Direct comparisons with MPEP/CPPHA in identical preclinical models are unavailable, limiting mechanistic insights .

Q & A

Basic Research Questions

Q. How to formulate a clear and focused research question for studying BMT-145027?

  • Methodological Answer : Begin by identifying gaps in existing literature, such as unexplored mechanisms of action or synthesis challenges. Ensure the question is resolvable, precise, and aligned with academic relevance (e.g., "How does BMT-145027 interact with [specific biological target] under varying pH conditions?"). Use iterative refinement: test preliminary questions against available data sources and adjust scope based on feasibility .

Q. What are the essential components of experimental design for BMT-145027 studies?

  • Methodological Answer : Define objectives (e.g., pharmacokinetics, structural stability), variables (independent/dependent), and controls (e.g., solvent effects, temperature gradients). Use factorial designs to test multiple variables systematically. Ensure reproducibility by documenting protocols for synthesis, characterization (e.g., NMR, HPLC), and statistical power calculations for sample sizes .

Q. How to conduct a literature review focused on BMT-145027?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "BMT-145027 AND (synthesis OR toxicity)"). Prioritize primary sources for experimental protocols and secondary reviews for mechanistic hypotheses. Critically assess data quality: check for peer review, methodology transparency, and conflict-of-interest disclosures .

Q. How to ensure experimental reproducibility in BMT-145027 research?

  • Methodological Answer : Adhere to standardized protocols (e.g., IUPAC guidelines for chemical synthesis). Report detailed conditions (temperature, catalyst ratios, reaction times) and instrument calibration data. Share raw datasets and code for statistical analysis in supplementary materials. Cross-validate results with independent replicates or orthogonal techniques (e.g., LC-MS vs. UV-Vis) .

Advanced Research Questions

Q. How to analyze contradictory data in BMT-145027 studies (e.g., conflicting bioactivity results)?

  • Methodological Answer : Apply triangulation: compare results across methodologies (e.g., in vitro vs. in vivo assays). Investigate contextual variables (e.g., cell line specificity, batch-to-batch compound purity). Use sensitivity analysis to identify outlier-prone parameters. Publish negative results to clarify discrepancies and refine hypotheses .

Q. What methodological strategies optimize synthesis protocols for BMT-145027?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., solvent polarity, catalyst loading). Use green chemistry principles (e.g., atom economy) to minimize waste. Validate intermediates with spectroscopic fingerprints (e.g., IR, X-ray crystallography) and computational modeling (DFT for transition states) .

Q. How to validate the purity and structural identity of BMT-145027?

  • Methodological Answer : Combine chromatographic (HPLC purity >95%) and spectroscopic methods (¹H/¹³C NMR, HRMS). For novel compounds, provide elemental analysis and X-ray diffraction data. Compare spectral data with published reference standards or computational predictions (e.g., ChemDraw simulations) .

Q. What statistical approaches are robust for interpreting dose-response data of BMT-145027?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Account for heteroscedasticity with weighted least squares. Apply Bayesian modeling for uncertainty quantification in low-sample studies. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) in BMT-145027 research?

  • Methodological Answer : Use pathway enrichment tools (e.g., KEGG, STRING) to map biological interactions. Apply machine learning (PLS-DA, random forests) for feature selection in high-dimensional datasets. Validate findings with targeted assays (e.g., qPCR for gene expression) and cross-reference with existing databases (UniProt, PubChem) .

Methodological Notes

  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Use repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMT-145027
Reactant of Route 2
BMT-145027

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。